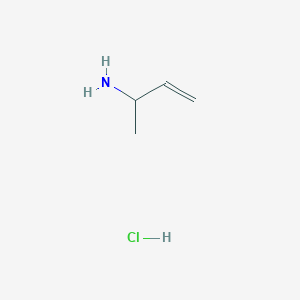

But-3-en-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

But-3-en-2-amine hydrochloride is an organic compound with the molecular formula C4H10ClN. It is a derivative of butenylamine, where the amine group is located at the second carbon of the butene chain. This compound is typically found as a white to yellow solid and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

But-3-en-2-amine hydrochloride can be synthesized through several methods:

Alkylation of Ammonia: One common method involves the alkylation of ammonia with but-3-en-2-ol in the presence of a strong acid like hydrochloric acid.

Reduction of Nitriles: Another method involves the reduction of but-3-en-2-nitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These methods involve the use of metal catalysts such as palladium or platinum to facilitate the reduction of nitriles or other precursor compounds under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions

But-3-en-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, typically under basic conditions

Major Products

Oxidation: Oximes, nitriles

Reduction: Primary amines

Substitution: Secondary and tertiary amines

Aplicaciones Científicas De Investigación

But-3-en-2-amine hydrochloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of but-3-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function . For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparación Con Compuestos Similares

Similar Compounds

But-3-en-2-amine: The free base form of but-3-en-2-amine hydrochloride, without the hydrochloride salt.

But-3-en-1-amine: An isomer with the amine group located at the first carbon of the butene chain.

But-2-en-1-amine: Another isomer with the amine group at the first carbon but with a different double bond position.

Uniqueness

This compound is unique due to its specific placement of the amine group and the hydrochloride salt, which can influence its solubility, reactivity, and interaction with molecular targets compared to its isomers .

Actividad Biológica

But-3-en-2-amine hydrochloride, also known as (R)-But-3-en-2-amine hydrochloride, is a chiral organic compound with significant biological activities. Its unique structure, characterized by a double bond and an amine functional group, allows it to interact with various biological systems, making it a subject of interest in pharmaceutical research and development.

- Chemical Formula : C₄H₁₀ClN

- Molecular Weight : 107.58 g/mol

- CAS Number : 869485-70-1

- Appearance : Gray to yellow solid

The biological activity of this compound is largely attributed to its chiral nature. The compound exists in two enantiomeric forms, with the (R) configuration demonstrating specific interactions with biological receptors. This stereochemistry is crucial for its efficacy in therapeutic applications, as it allows selective binding to various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Biological Activities

-

Pharmacological Effects :

- The compound has been studied for its potential role in drug development due to its ability to selectively interact with biological receptors. Research indicates that it may modulate neurotransmitter release and uptake, particularly affecting serotonin and norepinephrine pathways.

- Interaction studies have shown that this compound could act on serotonin and dopamine receptors, suggesting potential applications as an antidepressant or anxiolytic agent.

- Antioxidant Properties :

-

Cytotoxic Activity :

- Initial studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, preliminary data from related compounds suggest that modifications in structure can enhance or reduce cytotoxicity against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells .

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| (S)-But-3-en-2-amine hydrochloride | 221043-86-3 | Enantiomer with different biological activity |

| 1-Aminobutene | 109-73-9 | Linear structure without chirality |

| 2-Aminobutene | 14194-84-0 | Different position of amino group |

The structural differences among these compounds significantly influence their biological interactions and pharmacological profiles. For instance, the presence of a chiral center in this compound enhances its specificity in drug interactions compared to non-chiral compounds.

Case Studies and Research Findings

Research has highlighted the importance of chirality in drug design, particularly for compounds like this compound. Notable findings include:

-

Selective Binding Studies :

- A study examining the binding affinity of this compound revealed that its (R) form has a higher affinity for certain neurotransmitter receptors compared to its (S) counterpart, indicating potential for targeted therapeutic applications.

- Cytotoxicity Assessment :

Propiedades

IUPAC Name |

but-3-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVNHUMBUVTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.